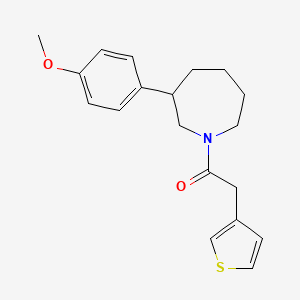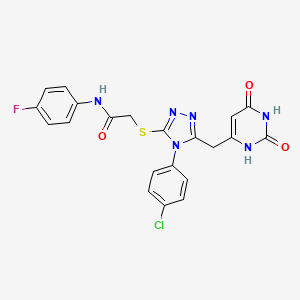![molecular formula C11H11N3OS B2565102 2-(allylsulfanyl)-9-méthyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 306978-95-0](/img/structure/B2565102.png)
2-(allylsulfanyl)-9-méthyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Allylsulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that features a unique combination of sulfur and nitrogen atoms within its structure
Applications De Recherche Scientifique
- Des chercheurs ont synthétisé une série de dérivés de 2-pyrazoline contenant de la 1,3,5-triazine, y compris notre composé d'intérêt . Ces dérivés ont été testés contre diverses lignées de cellules tumorales humaines par le National Cancer Institute (NCI) des États-Unis. Notamment, les composés 7g et 10d, e, g ont montré une activité anticancéreuse significative, avec des valeurs de GI50 allant de 0,569 à 16,6 µM et des valeurs de LC50 allant de 5,15 à >100 µM.
- Les composés riches en azote jouent un rôle crucial dans le développement de matériaux énergétiques. Bien qu'il ne soit pas directement mentionné pour notre composé, la présence d'atomes de triazine et de soufre suggère des applications potentielles dans ce domaine .
- Des développements récents mettent en évidence l'innovation des dérivés de 1,3,5-triazine comme agents antitumoraux puissants . Les hétérocycles à six chaînons contenant de l'azote sur le groupement triazine contribuent à son activité antitumorale.
- La classe plus large des 1,3,5-triazines a démontré une activité antivirale . Bien qu'il ne soit pas directement testé pour notre composé, explorer son potentiel dans l'inhibition de la réplication virale pourrait être intéressant.
- Les triazines ont montré des propriétés antibactériennes et antifongiques . Enquêter si notre composé partage ces caractéristiques pourrait conduire à de nouveaux agents thérapeutiques.
Activité anticancéreuse
Matériaux énergétiques
Agents antitumoraux
Propriétés antivirales
Applications antibactériennes et antifongiques
Potentiel anti-inflammatoire et anti-Alzheimer
En résumé, la 2-(allylsulfanyl)-9-méthyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one est prometteuse dans divers domaines, de la recherche sur le cancer aux matériaux énergétiques. Ses propriétés multiformes en font un sujet intéressant pour une exploration et une application continues. 🌟
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(allylsulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the following steps:
Formation of the Pyrido[1,2-a][1,3,5]triazin-4-one Core:
Introduction of the Allylsulfanyl Group:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions.
Types of Reactions:
Oxidation: The allylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the nitrogen atoms using reducing agents such as lithium aluminum hydride.
Substitution: The allylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Allyl bromide, potassium carbonate, DMF.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced nitrogen derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block for the synthesis of more complex heterocyclic compounds.
- Acts as a ligand in coordination chemistry.
Biology and Medicine:
- Potential applications in drug design due to its ability to interact with biological targets.
- Investigated for antimicrobial and anticancer properties.
Industry:
- Utilized in the development of new materials with specific electronic or photonic properties.
Mécanisme D'action
The mechanism by which 2-(allylsulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one exerts its effects involves interaction with molecular targets such as enzymes or receptors. The sulfur and nitrogen atoms in the structure can form coordination complexes with metal ions, influencing biological pathways. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological activity through covalent modification of biomolecules.
Comparaison Avec Des Composés Similaires
2-(Methylsulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one: Similar structure but with a methylsulfanyl group instead of an allylsulfanyl group.
2-(Allylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one: Lacks the 9-methyl group.
Uniqueness:
- The presence of both the allylsulfanyl and 9-methyl groups in 2-(allylsulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one provides unique steric and electronic properties, enhancing its reactivity and potential applications compared to similar compounds.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields, from synthetic chemistry to medicinal research.
Propriétés
IUPAC Name |
9-methyl-2-prop-2-enylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-3-7-16-10-12-9-8(2)5-4-6-14(9)11(15)13-10/h3-6H,1,7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPSHKBDYWBWKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-chlorophenyl)-2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2565019.png)
![1-(3-chlorobenzyl)-3-(4-ethylphenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/new.no-structure.jpg)




![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-3-(2-fluorophenyl)propan-1-one](/img/structure/B2565030.png)


![N-cyclopropyl-2-[(1H-indol-3-yl)formamido]acetamide](/img/structure/B2565034.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(3-fluorophenyl)methanesulfonamide](/img/structure/B2565037.png)
![[3-(1H-imidazol-2-yl)phenyl]methanamine dihydrochloride](/img/structure/B2565038.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2565039.png)
![5-[(4-Butylphenyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B2565040.png)
